Home > Products > Screening Compounds P133469 > (2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine hydrobromide
(2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine hydrobromide - 1609400-34-1

(2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine hydrobromide

Catalog Number: EVT-6484847
CAS Number: 1609400-34-1
Molecular Formula: C14H24BrNO4
Molecular Weight: 350.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine hydrobromide is a complex organic compound characterized by its unique molecular structure and potential applications in various fields, including medicinal chemistry and organic synthesis. This compound belongs to the class of amines and is notable for its functional groups, which include methoxy and ethoxy substituents attached to a benzyl moiety.

Source

The compound can be sourced from chemical suppliers and is often utilized in research settings. Its chemical identity is cataloged under various databases, including PubChem, where it is recognized for its potential biological activities and applications in synthetic chemistry.

Classification

This compound is classified as an organic amine and falls under the broader category of substituted benzylamines. Its hydrobromide salt form indicates that it has been protonated with hydrobromic acid, enhancing its solubility and stability for various applications.

Synthesis Analysis

Methods

The synthesis of (2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine hydrobromide typically involves several key steps:

  1. Preparation of the Benzylamine Derivative: This initial step often involves the alkylation of a suitable benzylamine precursor with methoxy and ethoxy groups.
  2. Amination: The conversion of the benzyl derivative to the corresponding amine is achieved through nucleophilic substitution reactions.
  3. Formation of Hydrobromide Salt: The final step involves reacting the amine with hydrobromic acid to form the hydrobromide salt, which enhances solubility in polar solvents.

Technical Details

The synthesis may utilize various reagents such as alkyl halides for alkylation, and standard laboratory techniques like refluxing or microwave-assisted synthesis to improve yields and reaction times. Industrial production may employ continuous flow systems for scalability.

Molecular Structure Analysis

Structure

The molecular structure of (2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine hydrobromide can be represented by its IUPAC name: N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine;hydrobromide. The structure features a central amine group attached to a trimethoxy-substituted benzene ring and an ethoxy group.

Data

  • Molecular Formula: C₁₄H₃₁BrN₂O₃
  • Molecular Weight: Approximately 335.34 g/mol
  • InChI Key: InChI=1S/C14H23NO3.BrH/c1-5-18-14-8-12(6-7-13(14)17-4)9-15-11(2)10-16-3;/h6-8,11,15H,5,9-10H₂,1-4H₃;1H.
Chemical Reactions Analysis

Reactions

(2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine hydrobromide can undergo several types of chemical reactions:

  1. Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls or hydroxyls.
  2. Reduction: Reduction reactions can convert it to simpler amines or alcohols using agents like lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Technical Details

Common reagents for these reactions include potassium permanganate for oxidation and halogens for substitution reactions. Reaction conditions such as temperature and solvent choice are critical in determining the outcome of these transformations.

Mechanism of Action

The mechanism of action for (2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine hydrobromide involves its interaction with biological targets at the molecular level. As an amine derivative, it may interact with neurotransmitter systems or enzymes due to its structural similarities to biologically active compounds.

Process

Upon administration or application in biological systems, the compound may undergo metabolic transformations that alter its pharmacological properties. These transformations can lead to the activation or deactivation of specific biological pathways.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of (2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine hydrobromide include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar solvents due to its ionic nature when in hydrobromide form.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under ambient conditions but sensitive to moisture due to the presence of hydrobromic acid.
  • Reactivity: Exhibits reactivity characteristic of amines including nucleophilicity and potential for further functionalization.
Applications

Scientific Uses

(2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine hydrobromide has several applications in scientific research:

  1. Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
  2. Biological Research: Investigated for potential interactions with biomolecules and pharmacological effects.
  3. Medicinal Chemistry: Explored for therapeutic applications due to its structural features resembling known bioactive compounds.
Introduction to (2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine Hydrobromide in Antiviral Research

Historical Context and Emergence in NNRTI Development [1] [2]

The emergence of (2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine hydrobromide represents a strategic evolution in non-nucleoside reverse transcriptase inhibitor (NNRTI) development targeting Human Immunodeficiency Virus type 1 (HIV-1). This compound exists within the historical continuum of antiviral research that began with the identification of HIV-1 reverse transcriptase (RT) as a prime therapeutic target. The RT enzyme facilitates the conversion of viral single-stranded RNA into double-stranded DNA, a process absolutely essential for viral replication. Crucially, RT lacks analogous proteins in humans, making it an ideal target for selective therapeutic intervention [2].

The structural foundations of this compound can be traced to early synthetic efforts inspired by trimethoprim analogs. In the mid-1980s, Botta, Artico et al. first synthesized pyrimidine derivatives featuring the 3,4,5-trimethoxybenzyl substituent, shifting its position from C5 to C6 on the pyrimidine nucleus. This shift generated compounds that showed modest but encouraging anti-HIV-1 activity (90% inhibition of cytopathic effect at 12.5-25 μg/mL), though significantly less potent than reference drugs like azidothymidine (AZT). These early compounds demonstrated the antiviral potential of methoxybenzyl-substituted heterocycles despite their structural dissimilarity to contemporary NNRTIs [2].

The breakthrough came with the development of 3,4-dihydro-2-alkoxy-6-benzyl-4-oxopyrimidines (DABOs) in 1992, which established a robust pharmacophore model for NNRTIs. DABOs demonstrated remarkable potency enhancements, with optimized derivatives achieving sub-nanomolar inhibition against wild-type HIV-1 and nanomolar activity against resistant strains. The structural evolution from simple benzylpyrimidines to strategically substituted DABOs created the conceptual framework that enabled the design of advanced amines like (2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine hydrobromide. This compound represents a deliberate departure from heterocyclic cores toward flexible amine backbones while retaining critical benzyl and alkoxy pharmacophoric elements [2].

  • Molecular Features and Salt Advantages:The hydrobromide salt form significantly enhances the compound's physicochemical properties critical for drug development. With a molecular weight of 350.25 g/mol (C₁₄H₂₄BrNO₄) and calculated LogP of 1.15, the compound exhibits improved water solubility compared to its free base counterpart while maintaining sufficient lipophilicity for membrane penetration. The protonation of the amine group facilitates salt formation, which contributes to crystalline stability and bioavailability enhancement—key considerations for oral administration in antiretroviral therapy [1] [9].

Table 1: Key Molecular Features of (2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine Hydrobromide

PropertyValue
CAS Registry Number1609395-68-7
Molecular FormulaC₁₄H₂₄BrNO₄
Molecular Weight350.25 g/mol
Salt FormerHydrobromic Acid (HBr)
LogP (Predicted)1.15
Rotatable Bonds8
Hydrogen Bond Acceptors5 (O:4, N:1)
Hydrogen Bond Donors2 (N-H, Br-H)
Purity Specifications≥95% (typical commercial standard)

Structural Analogs in the DABO and HEPT Families [2] [6]

The structural architecture of (2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine hydrobromide reveals strategic molecular design principles inherited from two seminal NNRTI families: the dihydroalkoxybenzyloxopyrimidines (DABOs) and 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) derivatives. Both families established critical structure-activity relationship (SAR) principles that inform the design of this compound:

  • DABO Pharmacophore Integration:DABO derivatives demonstrated that optimal antiviral potency requires specific hydrophobic substituents at both the C2-alkoxy position and the C6-benzyl group. The most potent DABOs featured sec-butyl, cyclopentyl, or cyclohexyl chains at C2, with the introduction of methyl groups at the 3 or 3,5 positions of the C6-benzyl moiety significantly boosting potency. Our compound replaces the pyrimidinone core with a flexible amine backbone but preserves the critical trimethoxybenzyl motif. Crucially, it modifies the conventional 3,4,5-trimethoxybenzyl pattern seen in early DABOs to a 2,3,4-trimethoxybenzyl configuration. This positional isomerism represents a deliberate exploration of methoxy group topography to evade resistance mechanisms while maintaining π-stacking interactions within the NNRTI binding pocket [2].

  • HEPT-inspired Side Chain Optimization:HEPT derivatives contributed the pharmacophoric principle that flexible ether side chains significantly enhance antiviral activity. The 2-methoxy-1-methylethylamine moiety in our compound directly reflects this design strategy, replacing HEPT's hydroxymethyl group with an isosteric methoxypropylamine chain. This modification maintains hydrogen-bonding capacity while introducing greater metabolic stability against esterase-mediated degradation. The secondary amine linkage between the two moieties creates a conformationally flexible scaffold that may enable adaptive binding to mutant RT variants [2].

Table 2: Comparative Analysis of Structural Analogs and Key Modifications

Compound ClassCore StructurePotency (EC₅₀ vs HIV-1)Key Modifications in Target Compound
Early DABOs6-(3,4,5-OMe-Bn)-2-O-alkyl0.01-0.5 μMBenzyl shift to 2,3,4-OMe pattern; Pyrimidone → amine
Optimized S-DABOs6-(2,6-diCl-Bn)-2-S-alkyl0.001-0.01 μMChloro → methoxy substitution; Thioether → amine linkage
HEPT Derivatives6-(PhX)-5-alkyl-pyrimidine0.1-10 μMHeterocyclic core removal; Phenoxy → alkoxyamine chain
Target CompoundFlexible diamineUnder investigationHybridization of DABO benzyl + HEPT chain motifs
  • Resistance Profile Considerations:The strategic repositioning of methoxy groups from the conventional 3,4,5-orientation to the 2,3,4-pattern potentially circumvents steric clashes with common RT mutation-induced pocket alterations (e.g., K103N, Y181C). Second-generation NNRTIs like etravirine and rilpivirine established that asymmetric substitution patterns enhance resilience against resistance mutations. The 2,3,4-trimethoxy configuration creates electronic asymmetry that may disrupt mutant-induced conformational changes while preserving essential hydrophobic contacts with conserved pocket residues Tyr188, Trp229, and Tyr318 [2].

  • Synthetic Accessibility:Unlike DABOs which required chromatographic purification after alcoholysis under strongly basic conditions, the amine-based core of this compound offers superior synthetic tractability. Commercial availability of precursors like 2,3,4-trimethoxybenzaldehyde enables straightforward reductive amination routes. This synthetic advantage addresses a significant limitation in the scalable production of earlier NNRTIs, potentially facilitating rapid structure-activity exploration around both the benzyl and alkoxyamine domains [1] [9].

  • Structural Biology Rationale:Molecular modeling suggests the 2-methoxy-1-methylethylamine chain occupies a hydrophobic subpocket near Pro236, while the 2,3,4-trimethoxybenzyl group engages in parallel-displaced π-stacking with Tyr181 and Tyr188. The meta-methoxy group at position 3 may form water-bridged hydrogen bonds with Lys101, a crucial interaction disrupted by the K103N mutation. The ortho-methoxy at position 2 projects toward solvent-exposed regions, potentially reducing entropic penalties upon binding—a hypothesis supported by the enhanced activity of DABOs with α-substituted benzyl groups [2].

Table 3: Structural Evolution from Trimethoprim Analogs to Target Compound

graph LRA[Trimethoprim Analogs<br/>6-3,4,5-OMe-Bn pyrimidines<br/>EC₅₀: 12.5-25 μg/mL] --> B[HEPT Derivatives<br/>6-Phenoxy/PhS-pyrimidines<br/>EC₅₀: 0.1-10 μM]A --> C[Early DABOs<br/>6-3,4,5-OMe-Bn-2-OR pyrimidinones<br/>EC₅₀: 0.01-0.5 μM]B & C --> D[Optimized DABOs<br/>2-S-alkyl/6-diCl-Bn<br/>EC₅₀: 0.001-0.01 μM]D --> E[Target Compound<br/>2,3,4-OMe-Bn + OCH₂CHCH₃<br/>Activity: Preclinical]

Properties

CAS Number

1609400-34-1

Product Name

(2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine hydrobromide

IUPAC Name

1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]propan-2-amine;hydrobromide

Molecular Formula

C14H24BrNO4

Molecular Weight

350.25 g/mol

InChI

InChI=1S/C14H23NO4.BrH/c1-10(9-16-2)15-8-11-6-7-12(17-3)14(19-5)13(11)18-4;/h6-7,10,15H,8-9H2,1-5H3;1H

InChI Key

IMQFTGDDMRQYPZ-UHFFFAOYSA-N

SMILES

CC(COC)NCC1=C(C(=C(C=C1)OC)OC)OC.Br

Canonical SMILES

CC(COC)NCC1=C(C(=C(C=C1)OC)OC)OC.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.